

# tert-Butyl 2-((5-bromopentyl)oxy)acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

tert-Butyl 2-((5-bromopentyl)oxy)acetate

Cat. No.:

B14766449

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# Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a predictive guide based on established chemical principles and data from analogous compounds, as **tert-Butyl 2-((5-bromopentyl)oxy)acetate** is not a widely documented or commercially available chemical. All properties and protocols are theoretical and should be verified through experimentation.

### Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that incorporates a protected carboxylic acid (as a tert-butyl ester), an ether linkage, and a primary alkyl bromide. This combination of functional groups makes it a potentially useful building block in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The alkyl bromide provides a reactive site for nucleophilic substitution or the formation of organometallic reagents.

## **Predicted Chemical Properties**



The chemical properties of **tert-Butyl 2-((5-bromopentyl)oxy)acetate** have been estimated based on its structure and the properties of similar compounds.

Property	Predicted Value
Molecular Formula	C11H21BrO3
Molecular Weight	281.19 g/mol
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	> 200 °C (estimated)
Density	~1.2 g/mL (estimated)
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.
CAS Number	Not assigned

## **Proposed Synthesis: Williamson Ether Synthesis**

A plausible and efficient method for the synthesis of **tert-Butyl 2-((5-bromopentyl)oxy)acetate** is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed protocol, the sodium salt of tert-butyl glycolate is reacted with an excess of 1,5-dibromopentane.

### **Experimental Protocol**

### Materials:

- · tert-Butyl glycolate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1,5-Dibromopentane
- Anhydrous Tetrahydrofuran (THF)

### Foundational & Exploratory





- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- · Magnetic stirrer
- Addition funnel
- Reflux condenser
- · Nitrogen or Argon atmosphere setup
- Separatory funnel
- Rotary evaporator

### Procedure:

- Preparation of the Alkoxide:
  - To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (N<sub>2</sub> or Ar), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
  - Cool the suspension to 0 °C using an ice bath.
  - Slowly add a solution of tert-butyl glycolate (1.0 equivalent) in anhydrous THF to the NaH suspension via the addition funnel.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Ether Formation:



- To the freshly prepared sodium tert-butyl glycolate solution, add 1,5-dibromopentane (3-5 equivalents) dropwise at room temperature. The use of excess dibromopentane is to minimize the formation of the diether byproduct.
- After the addition, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Cool the reaction mixture to room temperature.
  - Carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
  - Transfer the mixture to a separatory funnel and add water.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with water and then brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  - The crude product can be purified by column chromatography on silica gel using a
    gradient of ethyl acetate in hexanes to afford the pure tert-Butyl 2-((5bromopentyl)oxy)acetate.

### **Synthesis Workflow Diagram**



# Alkoxide Formation Sodium Hydride in THF tert-Butyl Glycolate in THF Add dropwise at 0 °C **Ether Synthesis** Sodium tert-Butyl Glycolate 1,5-Dibromopentane Add dropwise, then reflux Reaction Mixture Work-up & Purification Quench with aq. NH4Cl Extract with Ethyl Acetate Dry with MgSO4 Concentrate Column Chromatography

Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

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Caption: Proposed workflow for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate.



# **Predicted Spectroscopic Data**

The following are predicted spectroscopic characteristics for **tert-Butyl 2-((5-bromopentyl)oxy)acetate**.

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	S	2H	O-CH <sub>2</sub> -C=O
~3.5	t	2H	Br-CH <sub>2</sub> -
~3.4	t	2H	-O-CH <sub>2</sub> -
~1.8	р	2H	Br-CH2-CH2-
~1.6	р	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.45	S	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~1.4	m	2H	-CH2-CH2-CH2-

<sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~170	C=O
~81	-C(CH <sub>3</sub> ) <sub>3</sub>
~70	-O-CH <sub>2</sub> - (ether)
~68	O-CH <sub>2</sub> -C=O
~33	Br-CH₂-
~32	Br-CH <sub>2</sub> -CH <sub>2</sub> -
~28	-C(CH₃)₃
~28	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~25	-CH2-CH2-CH2-



IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group
2975-2850	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1150	C-O stretch (ester and ether)
~650	C-Br stretch

### **Mass Spectrometry (MS)**

- Predicted Mass [M+H]+: 281.0696 / 283.0675 (due to bromine isotopes)
- Key Fragmentation Patterns: Loss of the tert-butyl group (-57), loss of the tert-butoxycarbonyl group (-101), and cleavage of the ether bond.

### **Reactivity and Potential Applications**

- Nucleophilic Substitution: The primary alkyl bromide is susceptible to S<sub>n</sub>2 reactions with a variety of nucleophiles, allowing for the introduction of functional groups such as azides, cyanides, amines, and thiols.
- Grignard Reagent Formation: The alkyl bromide can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.
- Deprotection: The tert-butyl ester can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free carboxylic acid, which can then be used in amide bond formation or other derivatizations.
- Applications in Drug Discovery: This molecule could serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) or as a building block for creating novel small molecule inhibitors, where the different functional groups allow for sequential chemical modifications.

## Safety and Handling



As there is no specific safety data for **tert-Butyl 2-((5-bromopentyl)oxy)acetate**, precautions should be based on the properties of its functional components, such as alkyl bromides and esters.

- General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
- Hazards: Alkylating agents like alkyl bromides can be harmful. Avoid inhalation, ingestion, and skin contact. Esters can be irritants.[1]
- Fire Safety: While the predicted boiling point is high, the compound may be combustible. Keep away from heat, sparks, and open flames.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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### References

- 1. cometchemical.com [cometchemical.com]
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